BF3•THF acts as a catalyst for the removal of a fluorine atom and a hydroxyl group (OH) from alcohols and carbonyls, leading to the formation of carbon-carbon double bonds. This reaction is crucial for the synthesis of various organic molecules Source: Sigma-Aldrich: .
BF3•THF can initiate the polymerization of certain monomers, particularly those containing cyclic ethers. This property is utilized in the creation of specific polymers for research purposes Source: Thermo Fisher Scientific: .
BF3•THF finds application as a dopant in the semiconductor industry. Doping involves introducing impurities into a material to alter its electrical conductivity. BF3•THF can create p-type doping, which is essential for the fabrication of various electronic devices Source: Thermo Fisher Scientific: .
BF3•THF plays a role in the synthesis of advanced materials with unique properties. For instance, it can be used to create methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes, which are promising materials for energy storage applications Source: Sigma-Aldrich: .
Trifluoro(oxolan-1-ium-1-yl)boranuide is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 139.91 g/mol. The compound features a boron atom bonded to a trifluoro group and an oxolan-1-ium moiety, making it a member of the boron-containing compounds that are often utilized in organic synthesis as Lewis acids. Its distinctive structure allows it to engage in various
Trifluoro(oxolan-1-ium-1-yl)boranuide acts primarily as a Lewis acid catalyst in several organic reactions. It facilitates:
The compound is particularly noted for its role in deoxofluorination reactions, where it aids in the conversion of alcohols and carbonyl compounds into their corresponding fluorinated derivatives .
While specific biological activities of trifluoro(oxolan-1-ium-1-yl)boranuide are not extensively documented, compounds in this class often exhibit interesting biochemical properties due to their reactivity. They may interact with various biological molecules, potentially influencing metabolic pathways or serving as intermediates in drug synthesis. Further studies would be necessary to elucidate any direct biological effects or therapeutic potentials.
The synthesis of trifluoro(oxolan-1-ium-1-yl)boranuide typically involves the reaction of boron trifluoride with oxolane derivatives under controlled conditions. Common methods include:
These methods leverage the Lewis acidity of boron trifluoride to facilitate the formation of the oxolanium ion, which is crucial for creating the final product .
Trifluoro(oxolan-1-ium-1-yl)boranuide finds applications primarily in organic synthesis, particularly in:
Additionally, its unique properties may open avenues for novel applications in materials science and nanotechnology .
Studies on interaction mechanisms involving trifluoro(oxolan-1-ium-1-yl)boranuide indicate that it can effectively engage with various functional groups in organic substrates. Its role as a Lewis acid allows it to coordinate with electron-rich sites, enhancing reactivity and enabling diverse chemical transformations. Understanding these interactions is essential for optimizing its use in synthetic chemistry and exploring potential biological interactions .
Trifluoro(oxolan-1-ium-1-yl)boranuide shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tris(pentafluorophenyl)borane | C15H3B | Highly stable, used in advanced materials |
Boron Trifluoride | BF3 | Common Lewis acid, widely used in organic synthesis |
Potassium Trifluoroborate | C3H5BF3K | Utilized in cross-coupling reactions |
Boron Trifluoride Tetrahydrofuran Complex | C4H8BF3O | Acts as a solvent-stabilized Lewis acid |
Trifluoro(oxolan-1-ium-1-yl)boranuide is unique due to its specific oxolanium structure, which imparts distinct catalytic properties not found in simpler boron compounds. This structural feature enhances its effectiveness in facilitating complex organic reactions that require precise control over electrophilic sites .
The direct complexation method represents the most widely employed industrial approach for producing trifluoro(oxolan-1-ium-1-yl)boranuide [1]. This technique involves the direct reaction between boron trifluoride gas and tetrahydrofuran under controlled conditions. The reaction proceeds through Lewis acid-base coordination, where the oxygen atom of tetrahydrofuran acts as an electron donor to the electron-deficient boron center .
The industrial implementation typically involves introducing boron trifluoride gas into liquid tetrahydrofuran while maintaining temperatures between 0-45°C to prevent polymerization of the tetrahydrofuran [3]. Temperature control is critical, as excessive heat can lead to decomposition or unwanted side reactions. The reaction is highly exothermic, requiring efficient heat management systems in industrial settings [4].
Commercial production facilities utilize specialized equipment designed to handle the corrosive nature of boron trifluoride. The reaction vessels are constructed from materials resistant to fluoride corrosion, with advanced monitoring systems to ensure consistent product quality [1]. The process typically achieves yields of 95-99% with reaction times ranging from 2-6 hours [1].
The vapor phase reaction method has emerged as an efficient alternative for industrial production [4]. This approach involves the complexation of tetrahydrofuran vapor with boron trifluoride gas under controlled temperature and pressure conditions. The method offers several advantages over liquid-phase reactions, including improved heat management and reduced risk of side reactions.
In this process, tetrahydrofuran is slowly added dropwise to generate vapor, which is then introduced into a complexing device along with boron trifluoride gas [4]. The reaction is conducted at temperatures between 30-50°C with reaction times of 2-5 hours. The mass ratio of tetrahydrofuran to boron trifluoride gas typically ranges from 1:2 to 1:4, depending on the desired product concentration [4].
The vapor phase method provides enhanced control over reaction conditions and typically achieves yields of 90-95%. The process is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact [1].
Modern industrial facilities have developed continuous production processes that integrate multiple synthesis steps. These systems utilize automated feed control, real-time monitoring, and advanced purification techniques to maintain consistent product quality [1]. The continuous approach reduces production costs and improves overall efficiency compared to batch processes.
Advanced process control systems monitor critical parameters including temperature, pressure, flow rates, and product composition. These systems enable rapid adjustments to maintain optimal reaction conditions and prevent the formation of unwanted byproducts [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₈BF₃O | PubChem, Fisher Scientific |
Molecular Weight (g/mol) | 139.91 | PubChem, Fisher Scientific |
CAS Number | 462-34-0 | PubChem, Fisher Scientific |
EINECS Number | 207-325-9 | Fisher Scientific |
Melting Point (°C) | 11-13 | Chemical Book, Sigma-Aldrich |
Boiling Point (°C) | 180 | Chemical Book, Sigma-Aldrich |
Density (g/mL at 25°C) | 1.268 | Chemical Book, Sigma-Aldrich |
Flash Point (°C) | 92 (197°F) | American Elements |
Appearance | Colorless to light yellow liquid | American Elements |
Solubility | Miscible with dimethyl formamide | Fisher Scientific |
Stabilizer Content | >0.5% sulfur dioxide as peroxide formation suppressor | Sigma-Aldrich |
Laboratory synthesis of trifluoro(oxolan-1-ium-1-yl)boranuide typically follows established protocols that ensure safety and reproducibility. The standard procedure involves charging a reaction vessel with dry tetrahydrofuran and cooling to 0°C under an inert atmosphere [3]. Boron trifluoride gas is then introduced below the liquid surface at a controlled rate.
The reaction progress is monitored by observing the appearance of white fumes at the exit of the drying tube, which indicates solution saturation [5]. The flow rate of boron trifluoride is carefully adjusted to maintain a slight emission of white fumes while preventing excessive gas buildup [5].
Temperature control during laboratory synthesis is achieved using ice baths or other cooling systems. The reaction mixture is typically stirred for 30 minutes to several hours, depending on the desired concentration and scale [5]. Complete complexation is indicated by the absence of further gas evolution and the formation of a clear, colorless to light yellow solution .
Alternative laboratory methods have been developed to avoid direct handling of gaseous boron trifluoride. One approach involves the use of boron trifluoride etherate as a source of boron trifluoride [6]. In this method, boron trifluoride etherate is added to tetrahydrofuran, and the ether is removed under reduced pressure to yield the tetrahydrofuran complex [6].
Another approach utilizes the reaction between sodium borohydride and boron trifluoride in tetrahydrofuran to generate the complex in situ [6]. This method offers improved safety by eliminating the need to handle gaseous boron trifluoride directly. The reaction proceeds according to the following stoichiometry:
3 NaBH₄ + 4 BF₃ → 2 B₂H₆ + 3 NaBF₄
The diborane produced can then react with tetrahydrofuran to form the desired complex [6].
Laboratory preparations often incorporate stabilization techniques to extend the shelf life of the product. The addition of small amounts of sulfur dioxide serves as a peroxide formation suppressor, preventing oxidative decomposition during storage [3]. Typical stabilizer concentrations range from 0.5% to 2% by weight [7].
Storage under inert atmospheres, such as nitrogen or argon, further prevents oxidation and moisture uptake. Laboratory samples are typically stored in sealed containers at temperatures below 30°C to maintain stability [8].
Method | Temperature (°C) | Reaction Time | Yield (%) | Industrial Applicability | Advantages |
---|---|---|---|---|---|
Direct Complexation | 0-45 | 2-6 hours | 95-99 | High | Simple operation, stable yield |
Vapor Phase Reaction | 30-50 | 2-5 hours | 90-95 | High | Efficient, environmentally friendly |
In Situ Generation from Sodium Borohydride | 0-25 | 2-4 hours | 97-99 | Moderate | No gaseous diborane handling |
Fluorination-Reduction Method | Variable | Variable | High | High | High purity product |
Catalytic Transformation Method | Variable | Variable | High | High | Environmentally friendly |
Purification of trifluoro(oxolan-1-ium-1-yl)boranuide is commonly achieved through distillation methods. The compound has a boiling point of 180°C at atmospheric pressure, making it suitable for purification by fractional distillation [9]. Industrial distillation systems are designed to handle the corrosive nature of the compound and operate under controlled atmospheric conditions.
Vacuum distillation is often employed to reduce the boiling point and minimize thermal decomposition. The distillation is typically conducted at reduced pressures of 10-20 mmHg, which lowers the boiling point to approximately 79-80°C [6]. This temperature reduction helps preserve the integrity of the compound during purification.
Alternative purification methods include crystallization and selective precipitation techniques. The compound can be purified by controlled crystallization from appropriate solvents, though care must be taken to prevent decomposition in the presence of moisture [10].
Precipitation methods involve the selective removal of impurities through controlled addition of precipitating agents. The sodium tetrafluoroborate byproduct formed during synthesis can be removed through precipitation and subsequent filtration [11].
Advanced purification techniques employ chromatographic methods for high-purity applications. Ion-exchange chromatography can be used to remove ionic impurities, while gel permeation chromatography provides molecular weight separation [12].
These methods are particularly useful for analytical-grade preparations where impurity levels must be minimized. The chromatographic approach allows for precise control of purity levels and can achieve purities exceeding 99.9% [8].
Industrial quality control protocols encompass multiple analytical techniques to ensure product consistency. Standard testing procedures include determination of boron trifluoride content, water content, and impurity levels [13]. The assay methods typically achieve specifications of 45.5-49.5% boron trifluoride content by weight [13].
Appearance testing confirms the characteristic colorless to pale brown liquid appearance, while density measurements verify the expected value of 1.268 g/mL at 25°C [13]. These parameters serve as key quality indicators for commercial products.
Parameter | Typical Range | Critical Factors |
---|---|---|
Reaction Temperature | 30-50°C | Temperature control to prevent decomposition |
Reaction Time | 2-6 hours | Complete reaction monitoring |
Pressure Conditions | Atmospheric to slight vacuum | Moisture exclusion |
Yield Efficiency | 95-99% | Stoichiometric ratio optimization |
Purity Level | 45.5-99.9% | Purification method selection |
Stabilizer Requirements | >0.5% SO₂ | Peroxide formation prevention |
Storage Conditions | Below 30°C, inert atmosphere | Air-free handling requirements |
Scale-up Considerations | Continuous process capability | Heat management during scale-up |
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification of trifluoro(oxolan-1-ium-1-yl)boranuide through multiple nuclear observations. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals for the tetrahydrofuran ring protons, which appear as multiplets in the 1-4 ppm region [14].
The ¹H NMR spectrum exhibits proton-fluorine coupling at low temperatures, providing definitive evidence for the coordination complex formation [14]. This coupling pattern is diagnostic for the Lewis acid-base adduct structure and confirms the integrity of the boron-oxygen coordination bond.
Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy provides direct observation of the fluorine atoms bonded to boron. The chemical shift of the fluorine nuclei is characteristic of the coordination environment and differs significantly from that of free boron trifluoride [14]. The ¹⁹F NMR spectrum typically shows a quartet pattern due to coupling with the boron nucleus.
Boron-11 nuclear magnetic resonance (¹¹B NMR) spectroscopy offers direct observation of the boron coordination environment. The chemical shift of the boron nucleus in the complex is significantly different from that of free boron trifluoride, reflecting the change in coordination geometry from trigonal planar to tetrahedral [15].
Infrared spectroscopy provides valuable information about the vibrational modes of the compound and confirms the presence of key functional groups. The infrared spectrum of trifluoro(oxolan-1-ium-1-yl)boranuide exhibits characteristic boron-fluorine stretching vibrations in the 1000-1200 cm⁻¹ region [16].
The coordination of tetrahydrofuran to boron trifluoride results in significant shifts in the vibrational frequencies compared to the free components. The symmetric and antisymmetric boron-fluorine stretching modes are particularly diagnostic and provide information about the coordination geometry [16].
The tetrahydrofuran ring vibrations appear in the expected regions, with characteristic carbon-hydrogen stretching modes around 2800-3000 cm⁻¹ and carbon-oxygen stretching around 1000-1100 cm⁻¹ [17]. The coordination to boron causes subtle shifts in these frequencies, which can be used to confirm complex formation.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. The molecular ion peak appears at m/z 139.91, corresponding to the calculated molecular weight of the compound [18].
Fragmentation patterns in electron ionization mass spectrometry reveal characteristic losses of fluorine atoms and tetrahydrofuran fragments. The base peak typically corresponds to the boron trifluoride fragment (BF₃⁺) at m/z 67.8 [19]. Additional fragment ions include BF₂⁺ (m/z 48.8) and BF⁺ (m/z 29.8), which are diagnostic for boron-containing compounds.
The isotope pattern in the mass spectrum reflects the natural abundance of boron isotopes (¹⁰B and ¹¹B), providing additional confirmation of the molecular composition [19].
Recent developments in analytical chemistry have introduced fluorescence spectroscopy methods for the detection and quantification of boron trifluoride complexes. Hydrazone ligand-based fluorescent sensors exhibit high sensitivity and selectivity for boron trifluoride detection [20].
These fluorescent probes operate through intramolecular charge transfer mechanisms and provide detection limits in the 0.098-0.89 μM range [20]. The fluorescence response is rapid, typically reaching steady state within 2 minutes of exposure to the analyte [20].
The fluorescence method offers advantages for quality control applications, including high sensitivity, rapid response, and the ability to perform measurements in real-time [20]. The technique is particularly useful for monitoring trace amounts of the compound in various matrices.
Chromatographic methods provide separation and quantitative analysis capabilities for complex mixtures containing trifluoro(oxolan-1-ium-1-yl)boranuide. Gas chromatography is commonly employed for volatile samples, while liquid chromatography is suitable for non-volatile or thermally sensitive preparations [12].
The chromatographic retention time is characteristic of the compound and can be used for identification purposes. Quantitative analysis is achieved through calibration with authentic standards, providing accurate concentration measurements [12].
Advanced chromatographic techniques, such as gas chromatography-mass spectrometry, combine separation with structural identification capabilities. This approach provides unambiguous identification of the compound and quantification of impurities [12].
Analytical Technique | Key Characteristics | Detection Range | Applications |
---|---|---|---|
Nuclear Magnetic Resonance (¹H NMR) | Proton-fluorine coupling observed at low temperatures | Variable | Structural verification |
Nuclear Magnetic Resonance (¹⁹F NMR) | Fluorine chemical shifts for BF₃ coordination | Variable | Coordination confirmation |
Nuclear Magnetic Resonance (¹¹B NMR) | Boron coordination environment identification | Variable | Lewis acid activity |
Infrared Spectroscopy (IR) | BF₃ stretching and bending vibrations | Variable | Functional group identification |
Mass Spectrometry (MS) | Molecular ion and fragmentation patterns | Variable | Molecular weight confirmation |
Fluorescence Spectroscopy | Fluorescent response for BF₃ detection | 0.098-0.89 μM | Quantitative analysis |
Chromatographic Analysis | Separation and purity determination | Variable | Quality control |
Thermal analysis techniques provide valuable information about the thermal stability and decomposition behavior of trifluoro(oxolan-1-ium-1-yl)boranuide. Differential scanning calorimetry reveals the melting point (11-13°C) and any thermal transitions that occur during heating [8].
Thermogravimetric analysis provides information about thermal decomposition pathways and the temperature range of stability. The compound typically shows initial decomposition around 100-120°C, with complete decomposition occurring at higher temperatures [8].
These thermal methods are essential for establishing storage conditions and handling procedures. The thermal stability data inform decisions about processing temperatures and help prevent decomposition during industrial operations.